Product packaging for Methyl 2-(quinoxalin-6-yl)acetate(Cat. No.:CAS No. 1233318-23-4)

Methyl 2-(quinoxalin-6-yl)acetate

Cat. No.: B596701
CAS No.: 1233318-23-4
M. Wt: 202.213
InChI Key: DGVLAUVPIKMEMX-UHFFFAOYSA-N
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Description

Methyl 2-(quinoxalin-6-yl)acetate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B596701 Methyl 2-(quinoxalin-6-yl)acetate CAS No. 1233318-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLAUVPIKMEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Biological Actions

Modulation of Cellular Pathways

The interaction of small molecules with cellular signaling pathways is a cornerstone of modern pharmacology. Quinoxaline (B1680401) derivatives have been shown to modulate key pathways involved in inflammation and viral infections.

Nuclear Factor-kappa B (NF-κB) Pathway Blockage

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Recent research has highlighted the potential of quinoxaline-containing compounds to modulate this pathway.

In a study investigating synthetic lipoxin A4 mimetics, novel compounds incorporating a quinoxaline moiety were screened for their anti-inflammatory properties. The lead compound, designated (R)-6, demonstrated significant efficacy in attenuating NF-κB activity induced by lipopolysaccharide (LPS) and tumor-necrosis-factor-α (TNF-α) in monocytes and vascular smooth muscle cells. This suggests that the quinoxaline scaffold can serve as a pharmacophore for the development of NF-κB pathway inhibitors. The study measured NF-κB-driven luciferase activity and found that these quinoxaline-containing compounds could significantly reduce the inflammatory response, pointing towards a potential mechanism for the anti-inflammatory effects observed with this class of molecules.

While direct studies on Methyl 2-(quinoxalin-6-yl)acetate are not yet available, these findings suggest that its quinoxaline core may confer an ability to interfere with the NF-κB signaling cascade, a hypothesis that warrants further investigation.

Interference with Viral Replication and Protein Function

The broad-spectrum antiviral activity of quinoxaline derivatives has been a subject of considerable research. These compounds have shown potential against a variety of viruses by interfering with essential stages of the viral life cycle.

The planar aromatic system of the quinoxaline ring is thought to be a key feature, allowing these molecules to interact with viral proteins. For example, some quinoxaline derivatives are being explored as potential inhibitors of the NS1 protein of the influenza virus, which is crucial for blocking the host's immune response. By fitting into a deep cavity on the protein's surface, these small molecules could block its function and thus inhibit viral replication.

Furthermore, various derivatives have been evaluated against other viruses, including:

Hepatitis C Virus (HCV): While some simpler quinoxaline precursors showed no activity, more complex derivatives, such as certain pyrido[2,3-g]quinoxalinones, have been found to inhibit HCV replication. nih.gov The approved anti-HCV drug grazoprevir (B560101) contains a quinoxaline moiety that plays a crucial role in its interaction with the NS3/4a protease, highlighting the scaffold's importance in antiviral drug design. nih.gov

Retroviruses (e.g., HIV): Reverse transcriptase is a key target for anti-HIV therapies, and the quinoxaline scaffold is being explored for its potential to inhibit this enzyme.

Picornaviruses: These viruses are responsible for a range of diseases, and research is ongoing to develop quinoxaline-based compounds that can combat these infections. nih.gov

These examples underscore the versatility of the quinoxaline scaffold in developing agents that can interfere with various viral proteins and replication mechanisms.

Enzyme Target Engagement Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. Research into quinoxaline derivatives has revealed their ability to engage with several key enzymes involved in disease pathogenesis.

Human Thymidylate Synthase (hTS) Allosteric Inhibition

Human thymidylate synthase (hTS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. unimore.it Its inhibition leads to "thymineless death" in rapidly dividing cells, making it a well-established target for cancer chemotherapy. unimore.it While many inhibitors target the enzyme's active site, there is growing interest in allosteric inhibitors that bind to a different site and modulate the enzyme's activity.

A review of the literature indicates that while various compounds, including phthalein derivatives, have been identified as potential allosteric inhibitors of TS, there is currently no specific data documenting the allosteric inhibition of human thymidylate synthase by this compound or other closely related quinoxaline derivatives. nih.gov Future screening of quinoxaline libraries against hTS could reveal whether this scaffold has the potential for allosteric modulation of this important anticancer target.

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) Inhibition

Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a prime target for the development of new anti-tuberculosis drugs. The discovery of potent DprE1 inhibitors is a major focus in the fight against drug-resistant Mycobacterium tuberculosis.

A significant breakthrough in this area came from the phenotypic screening of a quinoxaline library against replicating M. tuberculosis. This screen identified a lead compound, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c), which was found to be a potent, noncovalent, and noncompetitive inhibitor of DprE1. Further structure-activity relationship studies generated a family of quinoxaline-based DprE1 inhibitors. Co-crystal structures of DprE1 in complex with several of these quinoxaline analogs have provided a high-resolution map of the interactions within the enzyme's active site. This work firmly establishes the quinoxaline scaffold as a viable starting point for the design of novel DprE1 inhibitors.

CypA Inhibition

Cyclophilin A (CypA) is a ubiquitous enzyme that plays a role in protein folding and is implicated in various diseases, including inflammatory conditions and some cancers. nih.gov It is also involved in the life cycle of some viruses.

Research has identified a novel quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl-carbamoyl-piperidino) carbonylamino quinoxaline (DC88), as a potent inhibitor of human CypA. nih.gov This compound demonstrated significant inhibitory activity against the peptidyl-prolyl cis-trans isomerase (PPIase) function of CypA. nih.gov In vivo studies also showed that this compound could inhibit the proliferation of mouse spleen cells. nih.gov

The discovery of a quinoxaline-based CypA inhibitor highlights the potential for this chemical class to target cyclophilins. While DC838 is structurally more complex than this compound, this finding suggests that the core quinoxaline structure may be a valuable scaffold for developing new CypA inhibitors for a range of therapeutic applications. nih.gov

Interactions with Genetic Material

Currently, there is a notable lack of specific research into the direct interactions of this compound with genetic material. A thorough review of existing scientific literature reveals no dedicated studies analyzing the DNA binding properties of this particular compound.

While the broader class of quinoxaline derivatives has been investigated for various biological activities, including interactions with DNA, these findings are not directly transferable to this compound. The specific substituents on the quinoxaline ring system play a crucial role in determining the nature and extent of any potential DNA binding. Without empirical data from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or circular dichroism specifically performed on this compound, any discussion on its ability to intercalate, form grooves, or otherwise interact with the DNA double helix would be purely speculative. Future research is required to elucidate whether this compound possesses any affinity for genetic material.

Membrane Transport and Efflux Mechanism Studies

The potential for this compound to modulate bacterial efflux pumps, particularly the MmpS5-MmpL5 system in Mycobacterium species, is an area of significant interest, largely inferred from studies on related quinoxaline-based compounds. The MmpS5-MmpL5 efflux pump is a known contributor to drug tolerance in mycobacteria by actively transporting therapeutic agents out of the cell.

Research into various quinoxaline derivatives has demonstrated their capacity to act as efflux pump inhibitors (EPIs). For instance, a series of 2-aryl-3-phenoxymethyl-quinoxaline derivatives have been synthesized and shown to restore drug susceptibility in multidrug-resistant nontuberculous mycobacteria. This suggests that the quinoxaline scaffold, a core component of this compound, can serve as a foundational structure for developing potent EPIs. By inhibiting the function of efflux pumps like MmpS5-MmpL5, these compounds can increase the intracellular concentration of antibiotics, potentially reversing drug resistance and enhancing the efficacy of existing treatments.

While direct studies on this compound are not yet available, the existing data on analogous compounds provide a strong rationale for investigating its potential as a modulator of the MmpS5-MmpL5 efflux pump.

Table 1: Investigated Quinoxaline Derivatives as Efflux Pump Inhibitors This table is interactive. Click on the headers to sort.

Derivative Class Organism Efflux Pump Target Observed Effect

The interaction of quinoxaline derivatives with hair cell mechanotransduction (MET) channels has been explored, primarily in the context of otoprotection against drug-induced hearing loss. Aminoglycoside antibiotics, for example, can cause permanent hearing damage by inducing hair cell death, a process that is often initiated by the entry of these drugs through MET channels.

Studies on a library of quinoxaline derivatives have sought to identify compounds that can protect hair cells from such ototoxic agents. One particular derivative, quinoxaline-5-carboxylic acid (Qx28), has been identified as a potent otoprotectant. nih.govnih.govjci.org Research indicates that at protective concentrations, Qx28 does not block the MET channels, suggesting that its protective effects are not due to preventing the entry of ototoxins but rather by acting intracellularly. nih.govnih.gov A partial blockage of the mechanotransduction channels was observed only at higher concentrations of Qx28. nih.govnih.gov

These findings suggest that the quinoxaline core structure, as found in this compound, may not directly interact with or block the MET channel at therapeutically relevant concentrations for otoprotection. The primary mechanism of action for the observed protective effects of related compounds appears to be downstream of toxin entry, potentially involving the modulation of intracellular signaling pathways. nih.govnih.gov

Table 2: Effects of Quinoxaline Derivatives on Hair Cell MET Channels This table is interactive. Click on the headers to sort.

Compound Concentration MET Channel Interaction Protective Effect
Quinoxaline-5-carboxylic acid (Qx28) Low to intermediate No significant blockage Otoprotective

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifications to the substituents on the quinoxaline (B1680401) scaffold have a profound impact on the biological potency and selectivity of the resulting derivatives. Research has consistently shown that the introduction, removal, or alteration of functional groups can dramatically change a compound's interaction with its biological target. wisdomlib.org For instance, in the development of hepatitis C virus (HCV) NS5B polymerase inhibitors, a substituted quinoxaline was identified as a hit compound, and subsequent synthesis of a series of quinoxaline amide derivatives led to the establishment of a clear structure-activity relationship. nih.gov

The nature and position of substituents on the quinoxaline ring are critical. For example, studies on quinoxaline 1,4-di-N-oxides have revealed that the presence of electron-withdrawing groups at the 6- or 7-position can enhance cytotoxic activity. nih.gov Conversely, for other biological targets, electron-releasing groups on the aromatic ring fused to the quinoxaline system have been shown to increase activity, while electron-withdrawing groups decrease it. mdpi.com The selectivity of these compounds is also heavily dependent on these modifications, allowing for the fine-tuning of their therapeutic window. The strategic placement of substituents can lead to compounds that are highly potent against their intended target while minimizing off-target effects.

A summary of the impact of substituent modifications from various studies is presented below:

Modification Impact on Biological Activity Reference
Electron-withdrawing group (e.g., Cl) replacing an electron-releasing group (e.g., OCH3)Decreased activity mdpi.com
Electron-releasing groups (e.g., OCH3) at R1, R2, and R3Essential for activity mdpi.com
Electron-withdrawing group (e.g., NO2) at the 7-positionDecreased activity mdpi.com
Halogen atom introductionPositively affects inhibition of tumor cell growth mdpi.com

Role of the Acetate (B1210297) Moiety and its Modifications on Activity Profiles

The acetate moiety in methyl 2-(quinoxalin-6-yl)acetate is a key pharmacophoric element that contributes significantly to its biological profile. This group can participate in crucial interactions within the binding site of a target protein. Modifications to this part of the molecule have been a focal point of SAR studies.

For example, the replacement of the ester group with a hydrazide group has been shown to decrease anticancer activity in certain quinoxaline derivatives. mdpi.com In the context of antitubercular activity, modifications of the carboxylate group in quinoxaline-2-carboxylate 1,4-dioxide derivatives have demonstrated a clear trend in activity, with benzyl (B1604629) esters showing greater potency than ethyl or tert-butyl esters. nih.gov Furthermore, the conversion of the acetate group into amides has been a common strategy to explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov

Influence of Quinoxaline Ring Substituents on Pharmacological Outcomes

For instance, in a series of quinoxaline-based ASK1 inhibitors, modifications to the quinoxaline ring were explored to understand their effect on inhibitory activity. nih.gov It has also been noted that substituents at position 7 of the quinoxaline ring can lead to higher activity compared to their regioisomers with substituents at position 6. mdpi.com The presence of N-oxide groups on the quinoxaline ring is another critical factor, often leading to a significant increase in biological activities such as anticancer and antimicrobial effects. farmaceut.orgnih.gov The loss of one or both of these N-oxide groups can result in a substantial decrease in activity. nih.govnih.gov

The following table summarizes the influence of quinoxaline ring substituents on pharmacological outcomes:

Substituent/Modification Position Pharmacological Outcome Reference
Electron-withdrawing group6 or 7Improved anticancer activity nih.gov
Chloro, methyl, or methoxy (B1213986) group7Reduced MIC and IC50 values for anti-TB activity nih.gov
N-oxide groups1 and 4Essential for antimycobacterial and other biological activities nih.govnih.gov
Cyclic diaminesBenzene (B151609) ringSignificantly increased antiproliferative activity mdpi.com

Strategic Placement of Side Chains (e.g., Peptidomimetic Side Chains)

The attachment of side chains, particularly those that mimic peptide structures (peptidomimetic side chains), to the quinoxaline scaffold is a sophisticated strategy for enhancing biological activity and selectivity. These side chains can introduce additional interaction points with the target protein, leading to improved binding affinity.

For example, a study on HCV NS3/4A protease inhibitors involved the exploration of diverse quinoxaline substituents at the P2 position, demonstrating the importance of the side chain in achieving potent inhibition. acs.org The development of quinoxaline-containing peptides has also been an area of active research, where the quinoxaline moiety is incorporated into a peptide backbone to create novel bioactive molecules. researchgate.net This approach allows for the precise spatial arrangement of the quinoxaline core and other pharmacophoric groups, which can be crucial for targeting specific protein-protein or protein-nucleic acid interactions. nih.gov The design of such molecules often involves creating a scaffold that presents multiple functional groups in a defined orientation to maximize binding affinity and specificity. nih.govresearchgate.net

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a pivotal role in the biological activity of chiral quinoxaline derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its chiral biological target, such as an enzyme or receptor.

In many cases, one enantiomer of a chiral quinoxaline compound exhibits significantly higher potency than its counterpart. researchgate.net For example, in a study of quinoxaline derivatives bearing an oxirane ring, the trans diastereoisomers were found to display better antiproliferative activities than the cis diastereoisomers, highlighting the importance of stereochemistry in their anticancer effects. nih.gov Similarly, the trans-configuration of the enone linker in chalcone-like quinoxaline analogs has been reported to be essential for their antiplasmodial activity. nih.gov These findings underscore the necessity of controlling and defining the stereochemistry during the design and synthesis of new quinoxaline-based therapeutic agents to ensure optimal pharmacological activity.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Studies on various quinoxaline (B1680401) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed on quinoxaline hybrids to evaluate their binding affinity for targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and human thymidylate synthase (hTS). semanticscholar.orgnih.gov These investigations consistently highlight that the quinoxaline scaffold can fit into the binding pockets of these enzymes, forming crucial interactions.

Key interactions observed for quinoxaline derivatives often include:

Hydrogen Bonds: The nitrogen atoms within the quinoxaline ring are capable of acting as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic rings of the quinoxaline structure frequently engage in hydrophobic and π-π stacking interactions with amino acid residues in the target's active site. nih.gov

For example, a study on N-benzyl-4-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido) showed it potently inhibited VEGFR-2, a key player in cancer-related blood vessel formation. nih.gov Similarly, other research on novel lawsone-quinoxaline hybrids identified a potent acetylcholinesterase (AChE) inhibitor, with docking studies revealing that the compound binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov These findings suggest that Methyl 2-(quinoxalin-6-yl)acetate likely shares the ability to bind effectively to various biological targets, a hypothesis that can be explored through specific docking simulations.

Table 1: Molecular Docking Targets for Quinoxaline Derivatives

Compound Class Biological Target Key Findings Reference
Quinoxaline-Triazole Hybrids VEGFR-2 Potent inhibition, suggesting a role in anti-angiogenesis. nih.gov
Tetrazolo Quinoxaline Hybrids EGFR Investigated as potential EGFR targeting agents for anticancer activity. nih.gov
Lawsone-Quinoxaline Hybrids Acetylcholinesterase (AChE) Dual binding site inhibition observed. nih.gov
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides Human Thymidylate Synthase (hTS) Compounds showed good binding affinity to the enzyme's allosteric site. semanticscholar.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations are crucial for understanding the relationship between a molecule's structure and its chemical reactivity.

For quinoxaline derivatives, DFT has been extensively applied, particularly in the field of corrosion inhibition. imist.ma These studies calculate several quantum chemical parameters to predict the efficiency of these molecules in protecting metal surfaces. researchgate.net Key parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. A higher E(HOMO) value indicates a greater tendency to donate electrons to an acceptor molecule, such as an empty d-orbital of a metal.

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. A lower E(LUMO) indicates a greater ability to accept electrons.

Energy Gap (ΔE = E(LUMO) – E(HOMO)): A small energy gap implies higher reactivity and lower stability of the molecule.

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how a molecule will interact with other species. nih.gov

DFT studies on various quinoxaline compounds show that the presence of the quinoxaline nucleus, with its nitrogen heteroatoms and π-electron system, provides centers for interaction. imist.maresearchgate.net The calculated electronic properties often correlate well with experimentally observed behavior, such as corrosion inhibition efficiency. imist.ma

Table 2: Representative Quantum Chemical Parameters for a Quinoxaline Derivative

Parameter Description Typical Finding for Quinoxaline Derivatives
E(HOMO) Electron-donating ability The distribution is often centered on the quinoxaline ring system and electron-donating substituents.
E(LUMO) Electron-accepting ability The LUMO is also typically located over the aromatic system.
Energy Gap (ΔE) Reactivity indicator The magnitude of the gap helps to rank the relative reactivity and stability of different derivatives.
Dipole Moment (μ) Polarity and interaction strength A higher dipole moment can correlate with stronger intermolecular interactions.
Electronegativity (χ) Electron-attracting power Provides insight into the flow of electrons during a chemical interaction.

Note: Specific values are highly dependent on the exact molecular structure and the computational method used.

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time, providing insights into the stability of binding, conformational changes, and the influence of the surrounding environment (like water).

MD simulations have been used to study quinoxaline derivatives in two main contexts:

Stability of Ligand-Protein Complexes: Following molecular docking, MD simulations are run for extended periods (nanoseconds) to assess whether the predicted binding pose is stable. The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests a stable binding complex. nih.gov For example, simulations of a lawsone-quinoxaline hybrid bound to acetylcholinesterase confirmed the stability of the docked complex. nih.gov

Adsorption on Surfaces: In materials science, MD simulations are used to model the adsorption of quinoxaline-based corrosion inhibitors on metal surfaces, such as iron. These simulations calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the metal surface, providing a dynamic picture of how a protective film is formed. imist.ma

These studies collectively indicate that quinoxaline structures can form stable interactions with both biological macromolecules and material surfaces, a property that is fundamental to their function as potential drugs or corrosion inhibitors.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, a category that includes DFT and other methods, are employed to elucidate the mechanisms of chemical reactions and interactions at the atomic level. arxiv.org These calculations can map out reaction pathways, identify transition states, and explain the underlying electronic principles governing a particular outcome.

In the context of quinoxaline chemistry, quantum calculations have provided mechanistic insights into:

Corrosion Inhibition: By analyzing parameters like the fraction of electrons transferred (ΔN) from the inhibitor to the metal surface, quantum chemical studies can determine whether the interaction is primarily physical (physisorption) or chemical (chemisorption). researchgate.net The calculations help explain how the inhibitor molecules adsorb onto the metal and form a protective barrier. researchgate.net

Reactivity and Synthesis: The calculations can be used to understand the formation of quinoxaline derivatives. For example, they can model the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, which is a common route to synthesize the quinoxaline ring. researchgate.net

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, saving time and resources.

Several studies have reported the in silico ADMET prediction for novel quinoxaline derivatives. imist.madovepress.comresearchgate.net These predictions often analyze:

Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross the BBB to act on the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are major players in drug metabolism.

Toxicity: Models can predict potential risks such as carcinogenicity (Ames test) or other toxic effects. dovepress.com

Studies on various quinoxaline-based compounds have shown that they can be designed to have favorable ADMET profiles, with good predictions for GI absorption and conformity with Lipinski's rules. imist.madovepress.com However, specific values are highly dependent on the substituents attached to the quinoxaline core.

Table 3: Example of Predicted ADMET Properties for Quinoxaline Derivatives

ADMET Parameter Prediction Level/Value Significance Reference
Aqueous Solubility Variable (Low to Good) Affects absorption and formulation. researchgate.net
Intestinal Absorption Variable (Moderate to High) Key for oral bioavailability. imist.maresearchgate.net
BBB Penetration Variable (Low to High) Determines potential for CNS activity. dovepress.comresearchgate.net
CYP2D6 Inhibition Often predicted as non-inhibitors Lower risk of certain drug-drug interactions. researchgate.net
Plasma Protein Binding Often predicted to be high Affects the free concentration of the drug available to act. researchgate.net
Ames Test Often negative Suggests a lower risk of being a mutagen. dovepress.com

Computational Screening for Pan-Assay Interference Compounds (PAINS) and Aggregators

In high-throughput screening (HTS), some compounds appear to be active against numerous targets, not because of specific binding but due to non-specific mechanisms. These compounds are known as Pan-Assay Interference Compounds (PAINS) or frequent hitters. They can interfere with the assay technology itself, for example, by forming aggregates that sequester the target protein.

It is crucial to computationally screen compound libraries to flag potential PAINS early on. Structural motifs associated with PAINS have been identified, and various software filters are available for this purpose. Research has noted that certain classes of compounds, including some substituted quinoxalines, can act as frequent hitters in HTS campaigns. core.ac.uk Therefore, when designing new quinoxaline-based compound libraries for biological screening, it is standard practice to apply PAINS filters to remove molecules containing problematic substructures. This ensures that any observed activity is more likely to be due to specific ligand-target interactions rather than assay artifacts.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the adsorption of molecules onto a surface.

For quinoxaline derivatives, MC simulations have been primarily used to investigate their role as corrosion inhibitors. researchgate.netresearchgate.netbohrium.comimist.ma The simulations are set up to model a metal surface (e.g., Fe(110) or Cu(111)) in a solution containing water and the inhibitor molecules. imist.maimist.ma The simulation then searches for the lowest energy configurations of the inhibitor molecules on the surface.

The key outputs from these simulations are:

Adsorption Energy: A large negative adsorption energy indicates a strong, spontaneous interaction between the inhibitor and the metal surface, signifying effective adsorption and surface protection. imist.ma

Most Stable Adsorption Configuration: The simulations reveal the likely orientation of the inhibitor molecule on the surface, showing, for example, a parallel (flat-lying) orientation that maximizes surface coverage.

Results from MC simulations for various quinoxalines consistently show that they adsorb strongly onto metal surfaces, and the calculated adsorption energies correlate well with experimentally determined inhibition efficiencies. researchgate.net

Analytical Research Methodologies for Characterization and Evaluation

Spectroscopic Characterization

Spectroscopy is a cornerstone for the elucidation of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the functional groups present in the compound.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of Methyl 2-(quinoxalin-6-yl)acetate, specific signals (resonances) are expected for each unique proton environment. The quinoxaline (B1680401) ring protons typically appear in the aromatic region (δ 7.5-9.0 ppm). Specifically, the protons at positions 2 and 3 of the quinoxaline ring are expected to appear as singlets at high chemical shifts (around δ 8.8-8.9 ppm). mdpi.com The protons on the benzene (B151609) part of the quinoxaline core (H-5, H-7, and H-8) would present a more complex splitting pattern based on their coupling with each other. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group, being adjacent to both the aromatic ring and the carbonyl group, would likely appear as a singlet around δ 3.8-4.8 ppm. mdpi.com The methyl protons (-OCH₃) of the ester group are expected to be a sharp singlet in the upfield region, typically around δ 3.7 ppm. nih.govacs.org

¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org For this compound, the carbonyl carbon (C=O) of the ester is the most deshielded, appearing far downfield (δ 166-172 ppm). nih.govacs.orgrsc.org The carbons of the quinoxaline ring would resonate in the δ 120-160 ppm range. rsc.orgasianpubs.org The methyl carbon (-OCH₃) of the ester typically appears around δ 52 ppm, and the methylene carbon (-CH₂-) would be found in the δ 35-45 ppm region. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm)
Quinoxaline H-2, H-38.8 - 9.0144.0 - 146.0
Quinoxaline Ar-H7.8 - 8.2128.0 - 142.0
-CH₂-3.8 - 4.835.0 - 45.0
-OCH₃~3.7~52.0
C=O (Ester)-168.0 - 172.0

Note: These are predicted values based on data from analogous quinoxaline structures. Actual experimental values may vary.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. ijpsr.com

For this compound (C₁₁H₁₀N₂O₂), the calculated molecular weight is 202.21 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be expected at m/z 202 or 203, respectively.

High-Resolution Mass Spectrometry (HRMS): This technique measures molecular mass with very high accuracy, allowing for the determination of the elemental formula of a compound. rsc.org For C₁₁H₁₀N₂O₂, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LCMS) and is suitable for polar molecules. mdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft technique often used for larger or less soluble molecules. acs.orgsemanticscholar.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). It is particularly useful for identifying the presence of specific functional groups. acs.orgarkat-usa.org

For this compound, the key characteristic absorption bands would be:

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹. acgpubs.org

C=N and C=C Stretch (Quinoxaline Ring): Multiple bands in the 1500-1650 cm⁻¹ region. acgpubs.org

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

Aromatic C-H Stretch: Absorptions typically above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

Chromatographic Purity Assessment (TLC, HPLC)

Chromatographic methods are vital for separating components of a mixture and are therefore essential for monitoring the progress of a reaction and assessing the purity of the final product. wisdomlib.org

Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative technique used to check reaction completion and determine the number of components in a mixture. tandfonline.com A spot of the compound on a silica (B1680970) gel plate moves a certain distance relative to the solvent front, a value known as the retention factor (Rf). A pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative technique used to determine the purity of a compound. tandfonline.comnih.gov The compound is passed through a column under high pressure, and its retention time is measured. A pure sample will show a single, sharp peak in the chromatogram. google.com HPLC analysis of quinoxaline derivatives often uses a reverse-phase C18 column with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water. tandfonline.comjst.go.jp Purity is typically reported as a percentage based on the peak area. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. scispace.comresearchgate.net A close match (usually within ±0.4%) between the found and calculated values provides strong evidence for the compound's empirical formula and purity. acs.orgarkat-usa.org

**Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₀N₂O₂) **

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01111132.12165.34%
Hydrogen (H)1.0081010.0805.00%
Nitrogen (N)14.007228.01413.86%
Oxygen (O)15.999231.99815.80%
Total 202.213 100.00%

Biological Assay Techniques

Once the structure and purity of this compound are confirmed, its biological activity can be investigated using various in vitro assays. Quinoxaline derivatives are known to possess a wide range of biological properties, and are frequently evaluated for their potential as anticancer and antimicrobial agents. nih.govresearchgate.net

Anticancer Activity: The antiproliferative effects of quinoxaline compounds are commonly tested against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). nih.govrsc.org A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. acs.org The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.

Antimicrobial Activity: The antimicrobial potential is assessed against various strains of bacteria (both Gram-positive, like Staphylococcus aureus, and Gram-negative, like Escherichia coli) and fungi. researchgate.netjohnshopkins.edu Common methods include the disk diffusion test for qualitative screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

Cell Viability and Proliferation Assays (e.g., MTT Assay)

Cell viability and proliferation assays are fundamental in screening the cytotoxic or anti-proliferative effects of quinoxaline compounds, particularly in cancer research. The MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically after dissolution, is directly proportional to the number of living cells.

This method is frequently employed to determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit 50% of cell proliferation. Researchers have utilized the MTT assay to evaluate various quinoxaline derivatives against a range of cancer cell lines. researchgate.netrsc.orgmdpi.com For instance, the anti-proliferative activity of novel 2-aminoimidazole-linked quinoxaline Schiff bases was tested against SKOV3 (ovarian cancer) and HCT-116 (colon cancer) cell lines. rsc.org Similarly, other studies have used this assay to screen quinoxalines against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells, often revealing a dose-dependent inhibition of cell viability. researchgate.netmdpi.com To assess selectivity, the cytotoxicity of these compounds is also tested on normal cell lines, such as human foreskin fibroblast (HFF) cells. rsc.org

Table 1: Examples of Cell Viability Assays for Quinoxaline Derivatives

Quinoxaline Derivative ClassCell Line(s)AssayKey FindingReference
2-aminoimidazole-linked quinoxaline Schiff basesSKOV3, HCT-116, HFFMTT AssayCompound 4a showed significant inhibition of 82.3% against SKOV3 and 69.0% against HCT-116 cells at 50 μg/mL. rsc.org
3-(Quinoxaline-3-yl) prop-2-ynyl derivativesA549, HeLa, MCF-7, Raw 264.7MTT AssayLA-39B and LA-55 showed dose-dependent inhibition of cell viability, most pronounced in A549 lung cancer cells. mdpi.com
Novel synthesized quinoxaline derivativesA549, MCF-7MTT AssaySeveral compounds exhibited potent antiproliferative activities with IC50 values as low as 1.02 μM against MCF-7 cells. researchgate.net

In Vitro Enzymatic Assays

In vitro enzymatic assays are critical for elucidating the specific molecular targets and mechanisms of action of quinoxaline derivatives. These assays measure the ability of a compound to inhibit or modulate the activity of a specific, isolated enzyme that is often implicated in a disease pathway. For example, quinoxaline derivatives have been evaluated as inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases like HIV and cancer.

One such target is thioredoxin reductase (TrxR), an enzyme involved in regulating cellular redox balance. frontiersin.org The inhibition of Entamoeba histolytica TrxR (EhTrxR) by certain quinoxaline 1,4-di-N-oxide derivatives has been demonstrated through enzyme assays that monitor its disulfide reductase activity. frontiersin.org Similarly, other studies have focused on triosephosphate isomerase, a key enzyme in the glycolytic pathway of parasites like Trichomonas vaginalis, and reverse transcriptase (RT), which is essential for HIV replication. srce.hrconicet.gov.ar These assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation.

Table 2: Examples of In Vitro Enzymatic Assays for Quinoxaline Derivatives

Quinoxaline Derivative ClassEnzyme TargetOrganism/DiseaseKey FindingReference
Quinoxaline 1,4-di-N-oxides (T-001, T-017)Thioredoxin Reductase (EhTrxR)Entamoeba histolyticaCompounds inhibit the disulfide reductase and diaphorase activity of the enzyme. frontiersin.org
Esters of quinoxaline-7-carboxylate-1,4-di-N-oxideTriosephosphate Isomerase (TvTIM)Trichomonas vaginalisCompounds 6 and 20 decreased 100% of the enzyme activity. srce.hr
n-Butyl/Isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxidesTrypanothione Reductase (TR)Trypanosoma cruziDerivative T-147 behaved as a mixed inhibitor with Ki and Ki' of 11.4 and 60.8 µM, respectively. mdpi.com
Various synthesized quinoxalinesReverse Transcriptase (RT)HIVSix compounds showed significant inhibitory capabilities at 100 µM. conicet.gov.ar

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration determination)

Antimicrobial susceptibility testing is essential for evaluating the potential of quinoxaline derivatives as new antibiotics. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govmdpi.comeuropeanreview.org

The broth microdilution method is a standard technique for determining MIC values. nih.goveuropeanreview.org In this procedure, two-fold serial dilutions of the quinoxaline compound are prepared in a liquid growth medium in 96-well plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. This method has been used to test quinoxaline derivatives against a wide range of bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria. nih.goveuropeanreview.org The results help in identifying compounds with promising efficacy against clinically relevant pathogens. nih.gov

Table 3: Antimicrobial Susceptibility of Quinoxaline Derivatives

Quinoxaline DerivativeMicroorganismMethodMIC ValueReference
Unnamed quinoxaline derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMost isolates had an MIC of 4 µg/mL. nih.gov
3-hydrazinoquinoxaline-2-thiolESBL-producing isolatesBroth MicrodilutionPredominant MIC of 64 µg/mL for 37.7% of isolates. europeanreview.org
Symmetrically disubstituted quinoxalines (2, 3, 4, 5)S. aureus, B. subtilis, E. coliAgar Dilution/Broth DilutionShowed the most significant antibacterial activity among tested compounds. mdpi.com
Quinoxaline derivatives (4e, 4g, 4a)Gram-positive and Gram-negative strainsDisc Diffusion & MIC determinationExhibited better inhibitory activities compared to standard amoxicillin. researchgate.net

Fluorescence Titration Studies

Fluorescence titration is a sensitive spectroscopic technique used to study the binding interactions between a fluorescent molecule (fluorophore) and a non-fluorescent or fluorescent species (quencher or ligand). Quinoxaline derivatives, many of which are inherently fluorescent, are often studied using this method to characterize their potential as chemosensors or to understand their interactions with biological macromolecules. arabjchem.orgnih.gov

The procedure involves adding incremental amounts of a specific analyte (e.g., a metal ion or a biomolecule) to a solution of the quinoxaline compound and recording the changes in its fluorescence emission spectrum. nih.gov A significant change, such as quenching (decrease) or enhancement (increase) of the fluorescence intensity, indicates an interaction. arabjchem.org This data can be used to determine the stoichiometry of the complex formed and the binding affinity. For example, fluorescence titration has been used to demonstrate the selective binding of quinoxaline derivatives to metal ions like Cu²⁺ and Hg²⁺, and to investigate their interaction with biomolecules like dopamine (B1211576) and the enzyme Cyclophilin A. arabjchem.orgnih.govrsc.orgnih.gov

Table 4: Fluorescence Titration Studies of Quinoxaline Derivatives

Quinoxaline DerivativeAnalyteObservationApplication/FindingReference
6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM)Cu²⁺ ionsFluorescence quenchingQuantitative sensor for Cu²⁺ with a detection limit of 0.395 µM. arabjchem.org
AcenaphtoquinoxalineHg²⁺ ionFluorescence quenching ("switch-off")Selective sensor for Hg²⁺ with a detection limit of 42 ppb. nih.gov
Quinoxaline cavitands (Cav-4-Qx, Cav-3-Qx)DopamineFluorescence quenchingDemonstrated supramolecular recognition of dopamine with nanomolar detection limits in solution. nih.gov
2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline (12-c)Cyclophilin A (CypA)Not specifiedSupported the claim that the compound is a strong contender for CypA inhibition. rsc.org

In vitro and in vivo Biological Evaluation Models

A comprehensive evaluation of quinoxaline derivatives involves a combination of in vitro (in the lab) and in vivo (in a living organism) models to assess their therapeutic potential and biological effects.

In Vitro Models: These are the initial stages of testing and include the assays mentioned previously, such as cell culture systems (cancer and normal cell lines), isolated enzymes, and microbial cultures. researchgate.netrsc.orgfrontiersin.orgnih.govoup.com In vitro models are essential for high-throughput screening, determining mechanisms of action, and assessing cytotoxicity and selectivity before advancing to more complex studies. For example, besides cancer cells, quinoxalines have been tested in vitro against parasites like Giardia lamblia, Leishmania amazonensis, and Mycobacterium tuberculosis (the causative agent of tuberculosis). nih.govoup.combenthamdirect.comnih.gov Models using infected macrophages are also employed to see if a compound can act on intracellular pathogens. researchgate.netnih.gov

Table 5: Examples of In Vitro and In Vivo Biological Evaluation Models for Quinoxaline Derivatives

Quinoxaline Derivative ClassEvaluation ModelTarget/DiseaseKey FindingReference
Esters of quinoxaline-7-carboxylate 1,4-di-N-oxideIn vitro: G. lamblia trophozoites In vivo: CD-1 miceGiardiasisCompound T-069 was significantly more giardicidal than reference drugs in both models. benthamdirect.com
2,3-diarylsubstituted quinoxalines (LSPN329, LSPN331)In vitro: L. amazonensis promastigotes/amastigotes In vivo: BALB/c miceCutaneous LeishmaniasisCompounds showed significant selectivity in vitro and a significant decrease in lesion thickness in vivo. nih.gov
Ketone and amide derivatives of quinoxaline 1,4-di-N-oxideIn vitro: M. tuberculosis (replicating & non-replicating) In vivo: Mouse model of TBTuberculosisCompound 5 was orally active, bactericidal, and effective against non-replicating persistent bacteria. nih.govoup.com
Quinoxaline derivative 3bIn vitro: Tau aggregates In vivo: Mouse modelAlzheimer's DiseaseSuccessfully applied to the detection of tau tangles both in vitro and in vivo. rsc.org

Future Research Directions and Challenges

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(quinoxalin-6-yl)acetate, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves alkylation or esterification reactions. For instance, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is a common base for alkylation steps, achieving yields up to 92.4% in analogous indoloquinoxaline derivatives . Key steps include:

Quinoxaline Core Preparation : Start with halogenated quinoxaline derivatives to facilitate substitution at the 6-position.

Acetate Group Introduction : React with methyl bromoacetate or chloroacetate under inert conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity.

  • Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm its integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., acetate methyl group at ~3.7 ppm, quinoxaline aromatic protons at 8.0–9.0 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles using programs like SHELXL . For example, analogous quinoxaline derivatives show C–N bond lengths of ~1.33 Å and planarity in the heterocyclic core .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 231.1 for C11_{11}H10_{10}N2_2O2_2).

Q. What biological activities are associated with this compound, and how are they assessed?

  • Methodological Answer : The compound exhibits neuroprotective effects, likely through kinase inhibition or redox modulation . Assays include:

  • In Vitro Neuroprotection : Measure viability of neuronal cells (e.g., SH-SY5Y) under oxidative stress (H2_2O2_2) using MTT assays.
  • Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via Ellman’s method or fluorometric assays.
  • Data Interpretation : Compare IC50_{50} values with reference drugs (e.g., donepezil for AChE inhibition).

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like AChE or NMDA receptors. For example, the acetate group may form hydrogen bonds with catalytic serine residues .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at the quinoxaline 3-position) with activity data .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) propose feasible routes for novel analogs .

Q. What strategies resolve contradictions in activity data between this compound and structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from diverse sources (e.g., neuroprotection vs. anticancer activity in indoloquinoxalines) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., CRISPRi knockdown of NMDA receptors to confirm neuroprotection).
  • Structural Tweaking : Modify the acetate methyl group to ethyl or benzyl esters to probe steric/electronic effects .

Q. How can reaction conditions be optimized to scale up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., overheating in exothermic alkylation steps).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.